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suppliers of 4-methoxy-4-piperidineethanol hydrochloride

An In-depth Technical Guide to Sourcing and Qualifying Suppliers for 4-methoxy-4-piperidineethanol hydrochloride For researchers and drug development professionals, the procurement of niche chemical entities like 4-metho...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Sourcing and Qualifying Suppliers for 4-methoxy-4-piperidineethanol hydrochloride

For researchers and drug development professionals, the procurement of niche chemical entities like 4-methoxy-4-piperidineethanol hydrochloride (CAS No. 170098-99-6) is a critical first step that dictates the timeline and integrity of a project. This guide provides a comprehensive framework for identifying, vetting, and validating suppliers of specialized chemical compounds, ensuring the quality and consistency required for exacting scientific research.

The precise identification of the target molecule is paramount. The piperidine scaffold is common in medicinal chemistry, leading to a landscape of structurally similar compounds. A frequent challenge is distinguishing the desired molecule from close analogs.

For instance, searches for 4-methoxy-4-piperidineethanol hydrochloride may yield results for related structures such as:

  • 4-Methoxy-piperidine hydrochloride (CAS 4045-25-4): Lacks the critical ethanol substituent at the 4-position.

  • (4-Methoxypiperidin-4-yl)methanol hydrochloride: A synonym for the target compound, emphasizing the need to cross-reference names and CAS numbers.

  • 4-(Methoxymethyl)piperidine hydrochloride (CAS 916317-00-5): An isomer with a different connectivity.

Key Action: Always use the CAS number (170098-99-6) as the primary identifier in any supplier search or inquiry. This unique numerical identifier, assigned by the Chemical Abstracts Service, eliminates ambiguity related to nomenclature.

A Multi-pronged Approach to Supplier Identification

Identifying a reliable source for a non-commodity chemical requires a strategic search across various supplier tiers. The primary channels include large chemical aggregators, specialized synthesis labs, and direct manufacturers.

Tier 1: Major Chemical Distributors and Marketplaces

Platforms like Thermo Fisher Scientific, Sigma-Aldrich (Merck), and VWR are often the first port of call. These distributors offer a vast catalog but may not always stock highly specialized intermediates. However, their listings for analogous compounds can provide valuable leads. For example, Thermo Scientific Chemicals offers related piperidine derivatives, indicating their network may have access to custom synthesis capabilities.[1][2]

Tier 2: Specialized Chemical Suppliers

Companies that focus on building blocks for pharmaceutical and life science research are more likely to either stock or synthesize specific molecules. Suppliers such as CymitQuimica, Fluorochem, and Chem-Impex specialize in such compounds.[3][4][5] While a direct catalog listing may be absent, these companies often provide custom synthesis services.

Tier 3: Custom Synthesis and Manufacturing Organizations

For novel or rare compounds, a custom synthesis route is often necessary. Contract Research Organizations (CROs) and specialized manufacturers in regions like India and China can be valuable partners. Companies like SLN Pharmachem and Allbio pharm Co., Ltd are examples of entities that may undertake such projects.[6][7]

The following diagram illustrates a systematic workflow for identifying potential suppliers.

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: N-Alkylation of 4-Methoxy-4-piperidineethanol HCl

Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of N-Functionalized Piperidines The piperidine ring is a privileged scaffold in medicinal chemistry, appearing...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Functionalized Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a cornerstone of modern drug design. The nitrogen atom of the piperidine ring serves as a critical handle for molecular modification, where the introduction of various N-alkyl or N-aryl groups can profoundly influence a compound's pharmacological properties, including potency, selectivity, solubility, and metabolic stability.[1] 4-Methoxy-4-piperidineethanol is a valuable bifunctional building block, and its N-alkylation opens the door to a diverse array of novel chemical entities for therapeutic exploration.

This document provides two robust and field-proven protocols for the N-alkylation of 4-methoxy-4-piperidineethanol hydrochloride: direct alkylation via nucleophilic substitution and N-alkylation via reductive amination. The choice of method depends on the desired substituent, the availability of starting materials, and the required reaction conditions.

Pillar 1: Foundational Chemical Principles

The Prerequisite: Liberation of the Free Amine

The starting material, 4-methoxy-4-piperidineethanol HCl, is a hydrochloride salt. In this form, the piperidine nitrogen is protonated, rendering it non-nucleophilic and incapable of reacting with an electrophile. Therefore, the first and most critical step in any N-alkylation protocol is the in situ neutralization of the ammonium salt to liberate the free secondary amine using a suitable base. The free amine possesses a lone pair of electrons on the nitrogen atom, which is the nucleophilic center for the subsequent alkylation reaction.[2]

Method 1: Direct N-Alkylation via Nucleophilic Substitution (SN2)

Direct alkylation is a straightforward and widely used method for forming C-N bonds.[3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The liberated secondary amine acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide (or other electrophile with a suitable leaving group, such as a tosylate or mesylate), displacing the leaving group and forming the new C-N bond.

A key challenge in this method is the potential for over-alkylation .[5][6] The product, a tertiary amine, is often more nucleophilic than the starting secondary amine and can react with another molecule of the alkyl halide to form an undesired quaternary ammonium salt.[6][7] This side reaction can be minimized by carefully controlling the stoichiometry and slowly adding the alkylating agent to a solution containing an excess of the amine.[8][9] The choice of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA or Hünig's base), is also crucial to prevent the base itself from competing in the alkylation reaction.[9][10]

G cluster_0 Step 1: Free Amine Generation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Deprotonation Start_HCl Piperidine HCl Salt Free_Amine Free Secondary Amine Start_HCl->Free_Amine + Base - Salt Byproduct Base Base (e.g., K₂CO₃, DIPEA) Alkyl_Halide Alkyl Halide (R-X) Tertiary_Amine_Salt Protonated Tertiary Amine Free_Amine->Tertiary_Amine_Salt + R-X (SN2 Attack) Final_Product N-Alkylated Tertiary Amine Tertiary_Amine_Salt->Final_Product + Base - Protonated Base

Caption: Mechanism of Direct N-Alkylation.

Method 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful and highly versatile method for N-alkylation that often provides greater selectivity and milder reaction conditions than direct alkylation.[1][11] This one-pot reaction proceeds in two distinct stages:

  • Iminium Ion Formation: The secondary amine reacts with an aldehyde or ketone to form an unstable carbinolamine intermediate, which then dehydrates to form a tertiary iminium ion.

  • In-situ Reduction: The electrophilic iminium ion is immediately reduced by a hydride-based reducing agent present in the reaction mixture to yield the final tertiary amine.

A significant advantage of this method is the complete avoidance of over-alkylation, as the tertiary amine product is non-reactive under the conditions. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective because it is mild enough not to reduce the starting aldehyde or ketone but is highly selective for the rapid reduction of the iminium ion intermediate.[1][8]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: In-Situ Reduction Free_Amine Free Secondary Amine Iminium_Ion Iminium Ion Intermediate Free_Amine->Iminium_Ion + Carbonyl - H₂O Carbonyl Aldehyde or Ketone Reducer Reducing Agent (e.g., NaBH(OAc)₃) Final_Product N-Alkylated Tertiary Amine Iminium_Ion->Final_Product + Reducing Agent

Caption: Mechanism of Reductive Amination.

Pillar 2: Experimental Protocols & Data

The following protocols are designed as robust starting points. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific alkylating agent or carbonyl compound used.

General Experimental Workflow

G A 1. Reagent Setup Dissolve piperidine HCl and base in solvent B 2. Free Amine Liberation Stir mixture at room temperature A->B C 3. Alkylation Step Add alkylating agent (Protocol 1) or carbonyl + reducer (Protocol 2) B->C D 4. Reaction Monitoring Track progress via TLC or LC-MS C->D E 5. Aqueous Work-up Quench reaction, separate layers D->E F 6. Extraction & Drying Extract aqueous layer, dry combined organics E->F G 7. Purification Concentrate and purify via column chromatography F->G H 8. Characterization Confirm structure (NMR, MS) G->H

Sources

Application

Application Note: High-Purity Synthesis of 4-Methoxy-4-(2-Hydroxyethyl)piperidine Intermediates

Abstract & Strategic Overview The 4-methoxy-4-(2-hydroxyethyl)piperidine scaffold is a critical pharmacophore in modern medicinal chemistry, most notably serving as the core structural motif for Oliceridine (TRV130) , a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 4-methoxy-4-(2-hydroxyethyl)piperidine scaffold is a critical pharmacophore in modern medicinal chemistry, most notably serving as the core structural motif for Oliceridine (TRV130) , a G-protein biased


-opioid receptor agonist.

Synthesizing 4,4-disubstituted piperidines presents a unique steric challenge. The construction of a quaternary carbon at the 4-position, coupled with the need to differentiate between two oxygen functionalities (a tertiary ether and a primary alcohol), requires a precise synthetic sequence.

This guide details a field-proven, three-step protocol starting from commercially available 1-Boc-4-piperidone . Unlike generic protocols, this workflow prioritizes the Reformatsky reaction over Grignard additions to minimize side reactions and maximize the yield of the quaternary center.

Key Synthetic Advantages of This Route:
  • Chemoselectivity: The Reformatsky reagent (organozinc) is less basic than Grignard reagents, preventing enolization of the starting ketone.

  • Scalability: The use of Sodium Hydride (NaH) for methylation is optimized for batch processing with specific safety controls.

  • Purification: Intermediates are designed to be lipophilic (N-Boc protected), allowing for easy silica gel purification before the final polar reduction step.

Retrosynthetic Analysis & Pathway

The synthesis is broken down into three logical phases:

  • C-C Bond Formation: Introduction of the acetate side chain via Reformatsky.

  • Etherification: Methylation of the sterically hindered tertiary alcohol.

  • Reduction: Conversion of the ester to the target hydroxyethyl group.

SyntheticRoute Start 1-Boc-4-piperidone (Starting Material) Step1 Reformatsky Reaction (Zn, BrCH2COOEt) Start->Step1 Activation of Zn Inter1 Intermediate A: 4-Hydroxy-4-acetate Step1->Inter1 C-C Bond Formation Step2 O-Methylation (NaH, MeI) Inter1->Step2 Tertiary Alcohol Alkylation Inter2 Intermediate B: 4-Methoxy-4-acetate Step2->Inter2 Ether Formation Step3 Reduction (LiAlH4) Inter2->Step3 Ester Reduction Product Target: 4-Methoxy-4-(2-hydroxyethyl) piperidine (N-Boc) Step3->Product Final Workup

Figure 1: Strategic workflow for the synthesis of the Oliceridine intermediate scaffold.

Detailed Experimental Protocols

Phase 1: The Reformatsky Reaction

Objective: Synthesize tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate.

Rationale: We use the Reformatsky reaction because the zinc enolate is generated in situ and is sufficiently nucleophilic to attack the ketone but not basic enough to cause significant deprotonation (enolization) of the piperidone, a common failure mode with Lithium or Magnesium reagents.

Reagents:

  • 1-Boc-4-piperidone (1.0 equiv)

  • Ethyl bromoacetate (1.5 equiv)

  • Zinc dust (2.0 equiv) - Must be activated

  • Trimethylsilyl chloride (TMSCl) (0.1 equiv) - Activator

  • THF (Anhydrous)

Protocol:

  • Zinc Activation (Crucial): In a dry 3-neck flask under Nitrogen, suspend Zinc dust in minimal anhydrous THF. Add TMSCl and stir vigorously for 15 minutes at room temperature. Why? This removes the passive Zinc Oxide layer, ensuring rapid initiation.

  • Addition: Dilute with remaining THF. Heat the suspension to a gentle reflux (65°C).

  • Initiation: Add 10% of the Ethyl bromoacetate. Wait for a sudden exotherm or foaming (sign of initiation).

  • Controlled Feed: Once initiated, add a mixture of 1-Boc-4-piperidone and the remaining Ethyl bromoacetate dropwise over 45 minutes, maintaining a gentle reflux without external heating if possible.

  • Completion: Reflux for an additional 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to 0°C. Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).[1][2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Flash chromatography (Gradient 0-30% EtOAc in Hexanes).

Phase 2: O-Methylation of Tertiary Alcohol

Objective: Synthesize tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-methoxypiperidine-1-carboxylate.

Rationale: Methylating a tertiary alcohol is difficult due to steric hindrance. We use Sodium Hydride (NaH) in DMF to form the alkoxide. Note: The ester group is generally stable to NaH at moderate temperatures, but temperature control is vital to prevent Claisen condensation side reactions.

Reagents:

  • Intermediate A (from Phase 1) (1.0 equiv)

  • Sodium Hydride (60% in oil) (1.5 equiv)

  • Iodomethane (MeI) (2.0 equiv)

  • DMF (Anhydrous)

Protocol:

  • Deprotonation: Dissolve Intermediate A in anhydrous DMF (0.5 M concentration). Cool to 0°C.[3]

  • Base Addition: Add NaH portion-wise. Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. Observation: Gas evolution (H₂) will occur.

  • Alkylation: Cool back to 0°C. Add Iodomethane dropwise.

  • Reaction: Stir at RT for 4-16 hours.

  • Quench: Carefully pour the mixture into ice water.

  • Extraction: Extract with Et₂O or EtOAc. Tip: Wash the organic layer thoroughly with water (3x) to remove DMF, which can interfere with crystallization/silica.

  • Purification: Flash chromatography. The product is less polar than the starting alcohol.

Phase 3: Reduction to Alcohol

Objective: Synthesize tert-butyl 4-(2-hydroxyethyl)-4-methoxypiperidine-1-carboxylate.

Rationale: Lithium Aluminum Hydride (LAH) is used to reduce the ester to the primary alcohol. The N-Boc group is generally stable to LAH under reflux for short durations, but we perform this at 0°C -> RT to ensure protecting group integrity.

Reagents:

  • Intermediate B (from Phase 2) (1.0 equiv)

  • LiAlH₄ (2.0 equiv) (1.0 M solution in THF is preferred for safety)

  • THF (Anhydrous)

Protocol:

  • Setup: Charge a flask with anhydrous THF and cool to 0°C. Add LiAlH₄ solution.

  • Addition: Dissolve Intermediate B in THF and add dropwise to the LAH solution, keeping the internal temperature < 10°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (Product will be significantly more polar).

  • Fieser Quench (Critical for Filtration):

    • Cool to 0°C.[3]

    • Add water (x mL, where x = grams of LAH used).

    • Add 15% NaOH (x mL).

    • Add water (3x mL).

    • Result: A granular white precipitate forms that is easy to filter.

  • Isolation: Filter through Celite. Concentrate the filtrate.

  • Final Purification: Column chromatography (EtOAc/Hexanes) or recrystallization if applicable.

Data Summary & Troubleshooting

Reaction Parameters Table
StepTransformationKey ReagentTempCritical Control PointTypical Yield
1 ReformatskyZn / TMSClRefluxZn Activation: Failure to activate results in 0% yield.75-85%
2 MethylationNaH / MeI0°C -> RTMoisture: Anhydrous DMF required to prevent NaH degradation.80-90%
3 ReductionLiAlH₄0°CQuench: Improper quench leads to emulsions (aluminum gels).90-95%
Troubleshooting Logic (Decision Tree)

Troubleshooting Start Problem Detected Prob1 Step 1: No Reaction (Zinc inactive) Start->Prob1 Prob2 Step 2: Low Yield (Incomplete Methylation) Start->Prob2 Prob3 Step 3: Emulsion during workup Start->Prob3 Sol1 Add TMSCl or Iodine; Sandpaper Zinc rod if using turnings Prob1->Sol1 Sol2 Increase NaH (2.0 eq); Ensure DMF is dry (<50 ppm H2O) Prob2->Sol2 Sol3 Use Fieser Quench method; Add Rochelle's Salt solution Prob3->Sol3

Figure 2: Troubleshooting common failure modes in the synthesis.

References

  • Chen, X. T., et al. (2013).[4] "Structure-activity relationships and discovery of a G protein biased μ opioid receptor ligand, TRV130."[4] Journal of Medicinal Chemistry, 56(20), 8019–8031.[4]

  • Yamashita, D. S., et al. (2012). "Opioid Receptor Ligands and Methods of Using and Making Same." World Intellectual Property Organization, WO 2012/088469 A1.

  • Rathke, M. W. (1975). "The Reformatsky Reaction."[5][6][7][8] Organic Reactions, 22, 423-460.

  • Trevena, Inc. (2013).[4] "Process for the preparation of Oliceridine intermediates." U.S. Patent Application, US 2013/0231362 A1.

Sources

Method

Application Notes &amp; Protocols: Leveraging 2-(4-methoxy-4-piperidyl)ethanol in Fragment-Based Drug Design

Abstract Fragment-Based Drug Design (FBDD) has cemented its role as a powerful and efficient strategy in modern drug discovery, providing a rational alternative to traditional high-throughput screening (HTS).[1][2][3] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Design (FBDD) has cemented its role as a powerful and efficient strategy in modern drug discovery, providing a rational alternative to traditional high-throughput screening (HTS).[1][2][3] This approach identifies low-molecular-weight fragments that bind with high ligand efficiency to biological targets, serving as starting points for optimization into potent drug candidates.[1][4] This document provides a detailed guide for researchers and drug development professionals on the strategic use of the fragment 2-(4-methoxy-4-piperidyl)ethanol. We will explore its desirable physicochemical properties, its role as a privileged scaffold, and provide comprehensive, field-proven protocols for its application in a typical FBDD workflow, from primary screening and hit validation to structural characterization.

Introduction: The Rationale for a Privileged Fragment

The core principle of FBDD is to build high-affinity leads from small, simple chemical starting points.[5] Unlike the larger, more complex molecules used in HTS, fragments can explore chemical space more effectively and often form higher-quality interactions with the target protein.[1][6] The selection of a high-quality fragment library is therefore a critical step for the success of any FBDD campaign.[6][7]

The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry.[8][9] This six-membered nitrogenous heterocycle is a structural cornerstone in numerous FDA-approved drugs, demonstrating its biocompatibility and favorable pharmacokinetic properties.[10][11][12] Its prevalence makes fragments containing this moiety particularly valuable.

2-(4-methoxy-4-piperidyl)ethanol emerges as a fragment of significant interest by combining the robust piperidine core with strategically placed functional groups that offer multiple avenues for interaction and subsequent chemical elaboration.

Physicochemical Profile of 2-(4-methoxy-4-piperidyl)ethanol

This fragment is well-aligned with the widely accepted "Rule of Three," a set of guidelines for selecting compounds for a fragment library.[13]

Property"Rule of Three" Guideline2-(4-methoxy-4-piperidyl)ethanolCompliance
Molecular Weight (MW) ≤ 300 Da159.23 g/mol Yes
cLogP ≤ 3Approx. 0.5-1.0 (Estimated)Yes
Hydrogen Bond Donors ≤ 31 (hydroxyl group)Yes
Hydrogen Bond Acceptors ≤ 33 (N, O-methoxy, O-hydroxyl)Yes
Rotatable Bonds ≤ 33Yes

Table 1: Physicochemical properties of 2-(4-methoxy-4-piperidyl)ethanol compared against the "Rule of Three" guidelines for FBDD.

Its low molecular weight and optimized polarity make it an ideal candidate for exploring binding pockets, while its functional handles—a hydroxyl group for hydrogen bonding and vector for growth, a methoxy group as a potential metabolic blocker and H-bond acceptor, and the piperidine nitrogen—provide a rich basis for potent and selective interactions.

The FBDD Workflow: A Strategic Overview

The successful application of 2-(4-methoxy-4-piperidyl)ethanol requires a multi-stage, integrated workflow that combines highly sensitive biophysical techniques with structural biology. The goal is to unambiguously identify binding, characterize the interaction, and provide a structural roadmap for lead optimization.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation & Characterization cluster_2 Phase 3: Structural Biology cluster_3 Phase 4: Lead Optimization Screening Primary Screening (e.g., SPR, NMR) Hits Initial Hits Identified Screening->Hits Validation Orthogonal Validation (e.g., NMR, ITC) Hits->Validation Thermo Thermodynamic Profile (Kd, ΔH, ΔS) Validation->Thermo Structure Structural Elucidation (X-ray Crystallography) Thermo->Structure BindingMode Binding Mode & Pose (3D Structure) Structure->BindingMode Optimization Structure-Guided Chemistry (Fragment Growing/Linking) BindingMode->Optimization Lead Potent Lead Compound Optimization->Lead

Caption: Integrated workflow for fragment-based drug design.

Experimental Application Notes & Protocols

This section provides detailed, step-by-step protocols for the key experimental phases of an FBDD campaign using 2-(4-methoxy-4-piperidyl)ethanol.

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for primary screening of fragments due to its real-time detection of binding events.[14][15]

Causality: We use SPR for the primary screen because it provides kinetic data (association and dissociation rates), has high throughput, and requires relatively low protein consumption.[15] A key challenge with fragments is distinguishing true, specific binding from non-specific interactions or assay artifacts.[14] Therefore, careful assay design with proper referencing is critical.

  • Materials:

    • Purified target protein (>95% purity)

    • SPR instrument (e.g., Biacore™ systems)[16]

    • Sensor chip (e.g., CM5, suitable for amine coupling)

    • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

    • 2-(4-methoxy-4-piperidyl)ethanol stock solution (e.g., 100 mM in 100% DMSO)

    • Running buffer (e.g., HBS-EP+, PBS, or other appropriate buffer)

    • DMSO (spectroscopic grade)

  • Protocol Steps:

    • Target Immobilization:

      • Immobilize the target protein onto the sensor chip surface via amine coupling to a target density that will yield a theoretical Rmax of ~50 RU for the fragment. This minimizes mass transport effects.

      • Activate a reference flow cell and immediately deactivate it with ethanolamine. This serves as a reference surface to subtract bulk refractive index changes and non-specific binding.[17]

    • Sample Preparation:

      • Prepare a concentration series of the fragment (e.g., 10 µM to 1 mM) in running buffer.

      • Crucially, ensure the final DMSO concentration is identical across all samples and the running buffer. SPR is highly sensitive to DMSO, and mismatches are a major source of false positives.[14]

    • Binding Analysis:

      • Perform a kinetic titration or single-cycle kinetics experiment. Inject the fragment solutions over both the target and reference flow cells.

      • Use a short contact time (e.g., 30-60 seconds) and a sufficient dissociation time to observe the binding profile.

    • Data Analysis:

      • Double-reference the resulting sensorgrams by subtracting the reference flow cell data and a buffer-only (blank) injection.

      • Analyze the steady-state response to determine the equilibrium dissociation constant (KD). For fragments, binding is often weak (in the µM to mM range), and reaching a true steady state may be difficult.[13][18]

      • A positive "hit" is a fragment that shows a clear, concentration-dependent binding response on the target surface but not the reference surface.

Protocol 2: Hit Confirmation & Validation using Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing binding thermodynamics.[19] It directly measures the heat released or absorbed during a binding event, providing the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[20][21]

Causality: We use ITC as an orthogonal validation method because it is a true in-solution technique, free from the potential artifacts of surface immobilization.[22] Confirming the binding interaction with a different biophysical method significantly increases confidence that the hit is genuine and not an artifact of the primary screening technology.[18]

  • Materials:

    • ITC instrument (e.g., Malvern MicroCal series)

    • Purified target protein (at a concentration of 10-20x the expected KD)

    • 2-(4-methoxy-4-piperidyl)ethanol (at a concentration of 10-15x the protein concentration)

    • Dialysis buffer (identical to the buffer used for protein and ligand)

  • Protocol Steps:

    • Sample Preparation:

      • Thoroughly dialyze the protein against the final buffer to minimize buffer mismatch heats.

      • Dissolve the fragment in the final dialysis buffer. A small amount of DMSO can be used if necessary, but it must be precisely matched in the protein solution.

    • Instrument Setup:

      • Load the protein into the sample cell.

      • Load the fragment solution into the injection syringe.

    • Titration:

      • Perform a series of small injections (e.g., 1-2 µL) of the fragment solution into the protein solution.

      • Allow the system to return to thermal equilibrium between each injection.

    • Data Analysis:

      • Integrate the heat change for each injection peak to generate a binding isotherm.

      • Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

      • A successful experiment will yield a clear sigmoidal binding curve, confirming the interaction and providing its full thermodynamic signature.[19]

Protocol 3: Structural Characterization using X-ray Crystallography

X-ray crystallography provides the definitive evidence of binding by revealing the precise 3D atomic interactions between the fragment and the target protein.[23] This structural information is indispensable for the subsequent structure-based design phase.[24]

Causality: While biophysical methods confirm if a fragment binds, crystallography shows how and where it binds. This is the most critical information for medicinal chemists to rationally design more potent molecules by growing the fragment to engage with nearby residues.[25][26]

  • Materials:

    • Highly purified and concentrated target protein

    • Crystallization screening kits

    • 2-(4-methoxy-4-piperidyl)ethanol

    • Cryoprotectant

    • Synchrotron X-ray source

  • Protocol Steps:

    • Develop a Robust Crystal System:

      • Before screening, establish a reproducible crystallization condition for the apo (unliganded) protein that yields crystals diffracting to high resolution (<2.5 Å).[25]

      • Test the crystals for their tolerance to DMSO or other solvents used to dissolve the fragments.[24][27]

    • Fragment Soaking:

      • Prepare a soaking solution containing the fragment at a high concentration (e.g., 10-50 mM) in the crystallization mother liquor.

      • Transfer the apo-protein crystals into the soaking solution for a defined period (e.g., a few minutes to several hours).

    • Data Collection:

      • Cryo-protect the soaked crystal and collect X-ray diffraction data, preferably at a synchrotron source.

    • Structure Solution and Analysis:

      • Solve the crystal structure using molecular replacement with the apo-protein structure.

      • Carefully analyze the resulting electron density maps for evidence of the bound fragment. Weakly bound fragments often have low occupancy, requiring specialized analysis software (e.g., PanDDA) to distinguish the signal from noise.[25]

      • A successful result will show clear, unambiguous electron density for the fragment in a specific binding pocket, revealing key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein.

Hit Expansion Strategies: From Fragment to Lead

The structural data obtained from crystallography is the launchpad for converting the low-affinity fragment hit into a high-potency lead compound. The functional handles on 2-(4-methoxy-4-piperidyl)ethanol are key to this process.

Hit_Expansion cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Outcome Frag 2-(4-methoxy-4-piperidyl)ethanol in Binding Pocket Growing Fragment Growing (Elaborate from -OH group) Frag->Growing Utilize growth vector Linking Fragment Linking (Connect to adjacent fragment) Frag->Linking If second site is found Lead High-Potency Lead Compound Growing->Lead Linking->Lead

Caption: Common strategies for hit-to-lead optimization.

  • Fragment Growing: The terminal hydroxyl group of the ethanol moiety is an ideal vector for chemical elaboration. Guided by the crystal structure, chemists can synthesize analogues that extend this group to form new, favorable interactions with nearby amino acid residues, thereby increasing potency.[23]

  • Fragment Linking: In some cases, a second fragment may be identified in an adjacent binding pocket. The crystal structures of both fragments can be overlaid to design a linker that connects them into a single, high-affinity molecule.[23]

Conclusion

2-(4-methoxy-4-piperidyl)ethanol represents a high-quality chemical starting point for fragment-based drug design campaigns. Its adherence to the "Rule of Three," incorporation of the privileged piperidine scaffold, and versatile functional handles make it a valuable tool for tackling a wide range of biological targets. By employing a rigorous and integrated workflow of sensitive biophysical screening, orthogonal validation, and high-resolution structural biology, researchers can effectively leverage this fragment to discover novel and potent lead compounds. The protocols and strategic considerations outlined in this document provide a robust framework for the successful application of this fragment in modern drug discovery.

References

  • Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry - Research and Reviews. (2024). Journal of Medicinal Chemistry.
  • Fragment Screening by Surface Plasmon Resonance. (2021). ACS Medicinal Chemistry Letters.
  • NMR Spectroscopy in Fragment-Based Drug Design. (n.d.).
  • Piperidine nucleus in the field of drug discovery. (2021). Future Journal of Pharmaceutical Sciences.
  • Fragment Based Drug Design: A Review. (2024). International Journal of Pharmaceutical Sciences.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy. (n.d.).
  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025). Journal of Medicinal Chemistry.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery. (2025). Malvern Panalytical.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Chemistry.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025). Massachusetts Biotechnology Council.
  • Applications of NMR in Fragment-Based Drug Design. (2015). Royal Society of Chemistry.
  • The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. (2026). PharmaCompass.
  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. (2024). Frontiers in Medicinal Chemistry.
  • Fragment screening by ligand observed nmr. (n.d.). Bruker.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development.
  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. (2024). MDPI.
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025).
  • The XChem pipeline for fragment screening. (2022). Diamond Light Source.
  • Surface Plasmon Resonance (SPR) & Biophysics. (n.d.). BioAscent.
  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (2024).
  • Fragment-based screening using surface plasmon resonance technology. (2009). Journal of Molecular Recognition.
  • Screening and analysis of fragments using Biacore systems. (n.d.). Cytiva.
  • Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. (2016). Analytical Biochemistry.
  • X-ray Crystallography Fragment Screening. (n.d.). Selvita.
  • Crystallographic fragment screening. (n.d.). Acta Crystallographica Section D: Biological Crystallography.
  • Isothermal Titration Calorimetry in Drug Discovery. (2025). Methods in Enzymology.
  • Achieving a Good Crystal System for Crystallographic X-Ray Fragment Screening. (n.d.). Crystals.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments.
  • MagHelix™ Isothermal Titration Calorimetry (ITC). (n.d.).
  • 2-(4-Methoxy-piperidin-1-yl)-ethanol. (n.d.). Fluorochem.
  • Approaches to Fragment-Based Drug Design. (n.d.). Utrecht University.
  • Evolutions in fragment-based drug design: the deconstruction–reconstruction approach. (n.d.). Drug Discovery Today.
  • Decomposition of Small Molecules for Fragment-Based Drug Design. (2023). Molecules.
  • Concepts and Core Principles of Fragment-Based Drug Design. (2019). Molecules.

Sources

Application

Reaction Conditions for the Functionalization of 4,4-Disubstituted Piperidines

An Application Guide to Modern Synthetic Strategies Abstract The 4,4-disubstituted piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Modern Synthetic Strategies

Abstract

The 4,4-disubstituted piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its rigid, three-dimensional structure is highly valued for its ability to orient substituents into precise vectors, enabling optimized interactions with biological targets. However, the chemical inertness of its C-H bonds and the steric hindrance imposed by the gem-disubstitution at the C4 position present significant challenges for synthetic diversification. This guide provides an in-depth analysis of robust and contemporary methods for the functionalization of 4,4-disubstituted piperidines, focusing on N-functionalization and regioselective C-H functionalization. We offer detailed protocols, mechanistic insights, and comparative data to empower researchers in drug discovery and development to leverage this privileged scaffold effectively.

The Strategic Importance of the 4,4-Disubstituted Piperidine Core

The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals.[3] The addition of geminal substituents at the C4 position serves several critical functions in drug design:

  • Metabolic Stability: It blocks the C4 position from potential metabolic oxidation, a common metabolic pathway for simpler piperidines.

  • Conformational Rigidity: The substitution locks the chair conformation of the ring, reducing conformational entropy upon binding to a target and potentially increasing binding affinity.

  • Precise Vectorial Display: The substituents at C4, along with modifications at the nitrogen and other ring positions, can be projected into specific regions of a binding pocket, allowing for fine-tuning of structure-activity relationships (SAR).[4]

Given these advantages, developing a versatile synthetic toolkit for the late-stage functionalization of these scaffolds is a paramount objective for rapidly generating analogues and optimizing lead compounds.[5][6]

N-Functionalization: The Primary Axis for Diversification

The piperidine nitrogen is the most common site for initial diversification. The two primary strategies, N-arylation and N-alkylation, provide access to a vast chemical space.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig cross-coupling reaction is the gold standard for forming C-N bonds between the piperidine nitrogen and aryl or heteroaryl halides. The choice of catalyst, ligand, and base is critical and highly substrate-dependent.

Causality Behind Component Selection:

  • Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices that are reduced in situ to the active Pd(0) species.[7]

  • Ligand: The ligand stabilizes the Pd(0) center and facilitates the key steps of oxidative addition and reductive elimination. Bulky, electron-rich biaryl phosphine ligands like Xantphos and RuPhos are often effective.[7][8] The wide "bite angle" of ligands like Xantphos can be particularly beneficial for promoting the final reductive elimination step, especially with sterically demanding coupling partners.

  • Base: A strong, non-nucleophilic base is required to deprotonate the piperidine nitrogen, making it a more effective nucleophile. Sodium tert-butoxide (NaOt-Bu) is a common choice for its high basicity and solubility in organic solvents. Weaker bases like K₂CO₃ or Cs₂CO₃ can be used for more sensitive substrates.[7]

  • Solvent: Anhydrous, degassed aprotic solvents like toluene, dioxane, or THF are essential to prevent catalyst deactivation.[7]

Table 1: Typical Conditions for Buchwald-Hartwig N-Arylation of 4,4-Disubstituted Piperidines [7]

ParameterConditionRationale & Notes
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Pre-catalysts that form the active Pd(0) species in situ.
Ligand Xantphos, RuPhos, SPhos (1.1-1.5 eq. to Pd)Ligand choice is crucial and often requires screening for optimal results.
Base NaOt-Bu, K₂CO₃, Cs₂CO₃ (1.5-2.5 eq.)Strong, non-nucleophilic bases are generally preferred.
Solvent Toluene, Dioxane, or THFMust be anhydrous and thoroughly degassed to protect the catalyst.
Temperature 80-120 °CHigher temperatures are often needed to drive the reaction to completion.
Aryl Halide Aryl bromides or iodidesAryl chlorides may necessitate more specialized, highly active catalyst systems.
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the Pd catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4.4 mol%), and the base (e.g., NaOt-Bu, 1.5 eq.).

  • Reagent Addition: Add the 4,4-disubstituted piperidine (1.2 eq.) and the aryl halide (1.0 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.1 M solution in the aryl halide).

  • Reaction: Seal the tube and heat the mixture in a pre-heated oil bath at 100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

N-Alkylation

Direct N-alkylation with alkyl halides is a straightforward method for introducing alkyl substituents. The primary challenge is preventing over-alkylation to the quaternary ammonium salt.

Causality Behind Component Selection:

  • Base: An inorganic base like potassium carbonate (K₂CO₃) is often sufficient to act as a proton scavenger, neutralizing the H-X acid formed during the reaction.[9] For less reactive piperidines or alkylating agents, a stronger base like sodium hydride (NaH) can be used to pre-form the piperidinide anion.[9]

  • Rate of Addition: Slow addition of the alkylating agent ensures that it reacts with the starting piperidine rather than the more nucleophilic N-alkylated product, minimizing the formation of the quaternary salt.[9]

Protocol 2: General Procedure for N-Alkylation
  • Reaction Setup: To a round-bottom flask, add the 4,4-disubstituted piperidine (1.0 eq.) and a suitable base (e.g., K₂CO₃, 2.0 eq.) in a polar aprotic solvent like DMF or acetonitrile.

  • Reagent Addition: Add the alkyl halide (1.1 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

C-H Functionalization: Forging New Bonds on the Piperidine Core

Directly converting C-H bonds to C-C or C-heteroatom bonds is a powerful strategy for late-stage functionalization, avoiding the need for pre-functionalized starting materials.

α-C-H Functionalization (C2/C6 Positions)

The α-position is the most electronically activated site on the piperidine ring for functionalization due to the stabilizing effect of the adjacent nitrogen atom.

Strategy 1: Photoredox-Catalyzed α-Arylation

Visible-light photoredox catalysis provides a mild and efficient pathway for α-C-H functionalization. The mechanism typically involves a single-electron transfer (SET) from the amine to an excited-state photocatalyst, generating an α-amino radical which can then engage with a coupling partner.[10][11]

Causality Behind Component Selection:

  • Photocatalyst: Iridium complexes, such as Ir(ppy)₃, are commonly used due to their favorable redox potentials and long-lived excited states upon irradiation with blue LEDs.[12]

  • Coupling Partner: Electron-deficient (hetero)arenes are effective coupling partners for the nucleophilic α-amino radical.[10]

  • Epimerization: A key insight is that the initial C-H arylation can be unselective, but a subsequent, slower epimerization process under the reaction conditions often leads to the thermodynamically most stable diastereomer as the major product.[10][11]

Diagram 1: General Workflow for Piperidine Functionalization

G cluster_0 Core Strategy Start 4,4-Disubstituted Piperidine Protect N-Protection (e.g., Boc) Start->Protect If N-H is free Functionalize Regioselective C-H Functionalization Start->Functionalize For N-Substituted Starting Material Protect->Functionalize Directs reactivity Deprotect N-Deprotection (e.g., TFA, HCl) Functionalize->Deprotect Product Functionalized Product Deprotect->Product

Caption: A typical workflow for C-H functionalization often involves protection of the piperidine nitrogen.

Strategy 2: α-Functionalization via Iminium Ions

A powerful alternative involves the in situ generation of an endocyclic iminium ion from the N-alkyl piperidine, which is then trapped by a nucleophile. This can be achieved by the oxidation of the corresponding N-oxide.[5] This method provides exceptional regioselectivity for the α-position.

Causality Behind the Strategy:

  • N-Oxide Formation: The piperidine nitrogen is first oxidized to an N-oxide.

  • Elimination to Iminium Ion: Treatment with a suitable reagent promotes an α-C–H elimination to form the highly electrophilic endo-iminium ion.

  • Nucleophilic Attack: This intermediate is readily attacked by a wide range of carbon-based nucleophiles, enabling alkylation, arylation, and trifluoromethylation at the C2 position.[5] This approach has proven effective for the late-stage modification of complex molecules.[5]

Remote C-H Functionalization (C3 and C4 Positions)

Functionalizing the more distant C3 (β) and C4 (γ) positions is significantly more challenging due to their lack of electronic activation and, in the case of C4, steric hindrance.[13][14] Success relies on catalyst-controlled strategies that can override the intrinsic reactivity of the molecule.

Strategy: Directed, Rhodium-Catalyzed C-H Insertion

Hu, Doyle, and others have demonstrated that the choice of N-protecting group and a highly tailored rhodium catalyst can direct C-H functionalization to specific remote positions.[13]

Causality Behind Site-Selectivity: [13][14]

  • Overriding C2 Preference: The electronic preference for C2 functionalization is strong. To achieve C4 functionalization, this preference must be overridden.

  • Steric Control: By using a bulky N-protecting group (e.g., N-p-bromophenylsulfonyl) and a sterically demanding rhodium catalyst (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄), the catalyst is forced to approach the less-hindered C4 position, leading to selective insertion of a donor/acceptor carbene at that site.[13]

  • C3 Functionalization: Direct C3 functionalization is difficult due to electronic deactivation from the inductive effect of the nitrogen. An indirect approach, such as the regioselective ring-opening of a cyclopropane intermediate, can provide access to C3-functionalized products.[13][14]

Table 2: Catalyst and Protecting Group Influence on Site-Selectivity [13]

Target SiteN-Protecting GroupCatalystKey Principle
C2 N-Boc or N-BsRh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄Follows the intrinsic electronic preference of the α-C-H bond.
C4 N-p-bromophenylsulfonylRh₂(S-2-Cl-5-BrTPCP)₄Steric shielding by the catalyst and protecting group directs the reaction to the most accessible C-H bond.

Diagram 2: Simplified Catalytic Cycle for Buchwald-Hartwig N-Arylation

G center Pd(0)L Active Catalyst OA Oxidative Addition center->OA + Intermediate1 Ar-Pd(II)L(X) OA->Intermediate1 RE Reductive Elimination RE->center Catalyst Regeneration Product Ar-NR₂ (Product) RE->Product LE Ligand Exchange Intermediate2 Ar-Pd(II)L(NR₂) LE->Intermediate2 ArX Ar-X (Aryl Halide) ArX->OA PipH R₂N-H (Piperidine) PipH->LE Base Base Base->LE Intermediate1->LE + Intermediate2->RE

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-methoxy-4-piperidineethanol

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 4-methoxy-4-piperidineethanol, a substituted piperidine derivat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 4-methoxy-4-piperidineethanol, a substituted piperidine derivative. Understanding the fragmentation patterns of such molecules is critical for their structural elucidation, impurity profiling, and metabolite identification in drug discovery and development. This document compares and contrasts the fragmentation pathways under different ionization techniques, offering insights into the underlying chemical principles and providing a framework for experimental design.

Introduction: The Significance of Fragmentation in Structural Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of chemical compounds. In tandem mass spectrometry (MS/MS), precursor ions are fragmented into product ions, and the resulting fragmentation pattern serves as a molecular fingerprint. The fragmentation of piperidine derivatives is influenced by the ionization method and the nature and position of substituents on the piperidine ring.[1] This guide will focus on the fragmentation of 4-methoxy-4-piperidineethanol, a molecule incorporating a piperidine core, a methoxy group, and a primary alcohol.

Predicted Fragmentation Pathways of 4-methoxy-4-piperidineethanol

The fragmentation of 4-methoxy-4-piperidineethanol is expected to be driven by the presence of the basic nitrogen atom of the piperidine ring, the ether linkage, and the hydroxyl group. The primary site of ionization in positive-ion mode ESI will be the nitrogen atom, leading to a protonated molecule [M+H]⁺. Under EI, ionization can occur at the nitrogen or one of the oxygen atoms.

Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID)

Electrospray ionization is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal in-source fragmentation.[1] Subsequent collision-induced dissociation (CID) of the [M+H]⁺ ion in a tandem mass spectrometer will induce fragmentation. Key predicted fragmentation pathways for 4-methoxy-4-piperidineethanol under ESI-MS/MS are outlined below.

Key Proposed ESI-MS/MS Fragmentation Pathways:

  • Loss of Methanol: The protonated methoxy group can be eliminated as a neutral methanol molecule (CH₃OH), a common fragmentation pathway for methoxy-substituted compounds.

  • Loss of Water: The hydroxyl group can be lost as a neutral water molecule (H₂O), a characteristic fragmentation for alcohols.[2]

  • Ring Opening and Fission: The protonated piperidine ring can undergo cleavage, leading to various acyclic fragment ions.[1]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom can result in the formation of a stable iminium ion.[1]

Below is a DOT script visualizing the proposed fragmentation pathway of protonated 4-methoxy-4-piperidineethanol.

G M [M+H]⁺ (4-methoxy-4-piperidineethanol) m/z 160.13 F1 Loss of CH₃OH (-32.03 Da) M->F1 F2 Loss of H₂O (-18.01 Da) M->F2 F3 Ring Opening M->F3 F4 α-Cleavage M->F4 I1 m/z 128.10 F1->I1 I2 m/z 142.12 F2->I2 I3 Acyclic Iminium Ions F3->I3 I4 m/z 130.11 (Loss of CH₂OH) F4->I4

Caption: Proposed ESI-MS/MS fragmentation of 4-methoxy-4-piperidineethanol.

Electron Ionization (EI)

Electron ionization is a hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum is often complex but highly reproducible and useful for library matching.

Key Proposed EI Fragmentation Pathways:

  • Alpha-Cleavage: This is a dominant fragmentation pathway for amines and ethers under EI.[1][3] For 4-methoxy-4-piperidineethanol, alpha-cleavage adjacent to the nitrogen is expected, leading to the loss of substituents.

  • Loss of a Methoxy Radical: Cleavage of the C-O bond of the methoxy group can lead to the loss of a methoxy radical (•OCH₃).

  • Loss of a Hydroxymethyl Radical: Cleavage of the C-C bond between the piperidine ring and the ethanol group can result in the loss of a hydroxymethyl radical (•CH₂OH).

  • Ring Fission: The piperidine ring can undergo various ring cleavage reactions, leading to a series of smaller fragment ions.[1]

Below is a DOT script visualizing the proposed fragmentation pathways of 4-methoxy-4-piperidineethanol under electron ionization.

G M M⁺• (4-methoxy-4-piperidineethanol) m/z 159.12 F1 α-Cleavage (- •CH₂OH) M->F1 F2 Loss of •OCH₃ M->F2 F3 Ring Fission M->F3 F4 Loss of C₂H₅O• M->F4 I1 m/z 128.10 F1->I1 I2 m/z 128.10 F2->I2 I3 Various Acyclic Ions F3->I3 I4 m/z 114.09 F4->I4

Caption: Proposed EI fragmentation of 4-methoxy-4-piperidineethanol.

Comparative Analysis of Fragmentation Patterns

The choice of ionization technique significantly impacts the observed fragmentation and the information that can be obtained.

FeatureElectrospray Ionization (ESI-MS/MS)Electron Ionization (EI-MS)
Precursor Ion [M+H]⁺ (protonated molecule)M⁺• (molecular ion)
Fragmentation Energy Lower, controllable (via collision energy)High, fixed (typically 70 eV)
Major Pathways Neutral losses (CH₃OH, H₂O), ring openingAlpha-cleavage, radical losses, extensive ring fission
Key Fragment Ions Fragments resulting from neutral losses and ring openingAbundant iminium ions from alpha-cleavage, smaller acyclic ions
Primary Application Structural confirmation, metabolite identificationLibrary matching, structural elucidation of unknowns

Alternative Fragmentation Techniques: A Glimpse into the Future

While CID is the most common fragmentation method, other techniques can provide complementary structural information. For instance, Ultraviolet Photodissociation (UVPD) can induce more extensive fragmentation of small molecules compared to traditional collision-based methods, yielding richer and more informative fragment ions.[4] For complex piperidine-containing molecules where CID yields limited fragments, UVPD could be a powerful alternative for detailed structural elucidation.[4]

Experimental Protocol for Mass Spectrometric Analysis

This section provides a general workflow for analyzing 4-methoxy-4-piperidineethanol using LC-MS/MS with ESI.

Objective: To obtain the MS/MS spectrum of 4-methoxy-4-piperidineethanol for structural confirmation and fragmentation analysis.

Materials:

  • 4-methoxy-4-piperidineethanol standard

  • HPLC-grade methanol and water

  • Formic acid

  • High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an ESI source.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 4-methoxy-4-piperidineethanol in methanol. Further dilute to a working concentration of 1 µg/mL with the initial mobile phase.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[1]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in methanol.[1]

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.[1]

    • Injection Volume: 2 µL.[1]

  • MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).[1]

    • Full Scan (MS1): Scan from m/z 50 to 500 to identify the [M+H]⁺ precursor ion.

    • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion (expected at m/z 160.13) for fragmentation.

    • Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

Data Analysis:

  • Identify the precursor ion in the full scan spectrum.

  • Analyze the product ion spectrum to identify the major fragment ions.

  • Propose fragmentation pathways based on the observed neutral losses and product ion masses.

  • Compare the experimental data with the predicted fragmentation patterns.

Below is a DOT script visualizing the experimental workflow.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Stock 1 mg/mL Stock Solution Working 1 µg/mL Working Solution Stock->Working HPLC HPLC Separation Working->HPLC ESI ESI Source HPLC->ESI MS1 MS1 Full Scan ESI->MS1 MS2 MS/MS Product Ion Scan MS1->MS2 Identify Identify Precursor Ion MS2->Identify Analyze Analyze Product Ions Identify->Analyze Propose Propose Fragmentation Analyze->Propose Compare Compare with Predictions Propose->Compare

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling and Disposal of 2-(4-Methoxy-4-piperidyl)ethanol;hydrochloride

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-(4-Methoxy-4-piperidyl)ethanol;...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-(4-Methoxy-4-piperidyl)ethanol;hydrochloride. This document is structured to provide a comprehensive, step-by-step framework for the safe handling and disposal of this and similar chemical compounds, grounded in established safety protocols and regulations.

Pre-Operational Hazard Assessment and Control

Key Hazard Considerations:

  • Toxicity: Piperidine and its derivatives can be acutely toxic if swallowed or in contact with the skin.[1]

  • Irritation: These compounds can cause skin and respiratory irritation upon exposure.

  • Environmental Hazards: Similar compounds are noted to be toxic to aquatic life with long-lasting effects.[1]

Engineering Controls: To minimize exposure, all work with 2-(4-Methoxy-4-piperidyl)ethanol;hydrochloride should be conducted within a certified chemical fume hood. The fume hood provides essential ventilation to capture and remove airborne emissions, acting as the primary barrier between the researcher and the hazardous chemical.[2]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent accidental exposure. The following table outlines the required PPE, and the subsequent workflow diagram illustrates the correct donning and doffing procedure.

PPE ComponentSpecificationsRationale
Gloves Double-gloving with powder-free nitrile gloves is recommended.Provides an extra layer of protection against potential permeation and allows for the safe removal of the outer glove if contamination is suspected.[3] Powder-free gloves prevent contamination of the work area.[3]
Eye Protection Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects the eyes from direct contact with the chemical.[1] Standard safety glasses do not offer adequate protection from splashes.
Body Protection A lab coat with a closed front and long sleeves with tight-fitting cuffs is mandatory.Protects the skin and personal clothing from contamination.[3]
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood. However, if there is a potential for aerosol generation outside of a fume hood, a respirator may be necessary.A risk assessment should be conducted to determine if respiratory protection is needed, in accordance with OSHA's Respiratory Protection Standard.

PPE Donning and Doffing Workflow:

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Eye Protection (Goggles/Face Shield) Don1->Don2 Don3 3. Gloves (Inner) Don2->Don3 Don4 4. Gloves (Outer) Don3->Don4 Doff1 1. Gloves (Outer) Doff2 2. Lab Coat (Turn inside out) Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Gloves (Inner) Doff3->Doff4 Disposal_Workflow Start Waste Generation Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Label Label Waste Containers (Contents, Date, PI Name) Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store Request Request Waste Pickup (Submit Form to EHS) Store->Request Pickup EHS Collects Waste Request->Pickup

Chemical Waste Disposal Workflow

Labeling and Storage of Hazardous Waste:

All hazardous waste containers must be clearly labeled with the following information: [4][5][6]

  • The words "Hazardous Waste"

  • The full chemical name of all contents (no abbreviations)

  • The approximate percentage of each component

  • The date the waste was first added to the container

  • The Principal Investigator's name and contact information

Waste containers must be kept closed at all times, except when adding waste. [5][7]Store the sealed containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. [1][8]Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. [1][8]Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. [8]Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. [1]For larger spills, evacuate the lab and contact EHS.

This guide is intended to provide a framework for the safe handling of 2-(4-Methoxy-4-piperidyl)ethanol;hydrochloride. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines. [2][9]

References

  • 5 Best Practices for Hazardous Waste Disposal. HWH Environmental. [Link]

  • Chemical Waste Management Best Practices. Enva. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. Compliancy Group. [Link]

  • A Guide to Hazardous Materials and Laboratory Safety - OSHA Education Center. OSHA Education Center. [Link]

  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University. [Link]

  • Laboratory Safety Guidance - OSHA. Occupational Safety and Health Administration. [Link]

  • The Top 10 Hazardous Waste Disposal Best Practices. IDR Environmental Services. [Link]

  • How to Dispose of Chemical Waste | Environmental Health and Safety. University of Tennessee, Knoxville. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories - Oregon OSHA. Oregon Occupational Safety and Health. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog. Spill Containment, LLC. [Link]

  • PIPERIDINE - Ataman Kimya. Ataman Kimya. [Link]

  • Safety Data Sheet PIPERIDINE - ChemSupply Australia. ChemSupply. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. [Link]

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